1,3,5-Trimethoxy-2-(2-methylallyl)benzene
Overview
Description
1,3,5-Trimethoxy-2-(2-methylallyl)benzene is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electronic Absorption Spectra in Solid Phase and Rigid Glass Media : A study by Chakravorti, Sarkar, and Banerjee (1979) revealed that 1,3,5-trimethoxy benzene in solid phase and rigid glass at 77 K shows characteristic features in its ultraviolet absorption system, indicating molecular symmetry lower than D3h and a probably non-planar molecule structure (Chakravorti, Sarkar, & Banerjee, 1979).
Synthesis and Structural Analysis of Derivatives : Rot et al. (2000) synthesized 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene, exploring their spectral properties and confirming structures through X-ray crystallography (Rot et al., 2000).
Layer-by-Layer Assembly in Supramolecular Chemistry : Naseer and Hameed (2012) demonstrated the layer-by-layer assembly of hexagonal blocks using 1,3,5-tris(p-hydoxyphenyl)benzene, showing interactions through CH–π and π–π stacking in solid state (Naseer & Hameed, 2012).
Electrochemical Properties in Polymer Synthesis : Chérioux and Guyard (2001) researched the synthesis of novel 1,3,5-tris(oligothienyl)benzenes, studying their electrochemical behavior and potential in conducting polymer development (Chérioux & Guyard, 2001).
Intermediate Synthesis for Bioactive Compounds : He et al. (2007) reported methods for synthesizing a key intermediate for various Lamellarins using 1,2,4-trimethoxy-5-(1-methyl-2-phenyl-vinyl)-benzene (He et al., 2007).
Evaluation of Hepatocellular Function : Rousselet et al. (1977) explored the use of trimethoxy 1-3-5-benzene (T.M.B.) in evaluating hepatocellular function, highlighting its potential in diagnosing liver diseases (Rousselet et al., 1977).
Dendrimer Synthesis and Application : A study by Ya (2006) on the synthesis of 1,3,5-tri-(3-(3,11,11-trimethyl-2,4,10,12-tetra-oxa-9,13-dioxa-dispiro[5.1.5.1]-tetradecyl))benzene focused on dendrimers, highlighting their potential in various commercial applications (Ya, 2006).
Properties
IUPAC Name |
1,3,5-trimethoxy-2-(2-methylprop-2-enyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)6-11-12(15-4)7-10(14-3)8-13(11)16-5/h7-8H,1,6H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWFJGLFQNNMCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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